molecular formula C19H32N4OS B6031478 1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide

1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide

Cat. No.: B6031478
M. Wt: 364.6 g/mol
InChI Key: BPSCAUKOMJQICC-UHFFFAOYSA-N
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Description

1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a thiazole ring, and a carboxamide group. Its molecular formula is C17H28N4OS, and it has a molecular weight of 336.50 g/mol.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4OS/c1-15-18(25-14-21-15)6-3-9-20-19(24)16-5-4-10-23(13-16)17-7-11-22(2)12-8-17/h14,16-17H,3-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSCAUKOMJQICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCCNC(=O)C2CCCN(C2)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine and thiazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres. Substitution reactions often depend on the nature of the leaving group and the nucleophile involved.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may lead to the formation of a lactam, while reduction of the thiazole ring may yield a thiazolidine derivative.

Scientific Research Applications

1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(1-methylpiperidin-4-yl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]piperidine-3-carboxamide include:

  • 1-(1-methylpiperidin-4-yl)piperazine
  • 1-(1-methylpiperidin-4-yl)piperidine
  • N-(3-(4-methyl-1,3-thiazol-5-yl)propyl)piperidine-3-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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